1,6-Bis(triethoxysilyl)hexane

説明

Overview of Organosilicon Chemistry in Materials Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a cornerstone of materials science for nearly a century and a half, with the first synthesis of tetraethylsilane (B1293383) dating back to the 19th century. rsc.org This field has evolved significantly, moving from initial curiosities to the development of a vast array of materials with unique and valuable properties. rsc.org Unlike their purely organic counterparts, organosilicon compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. rsc.orgwikipedia.org The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarity, along with the accessibility of silicon's d-orbitals, allows for the formation of hypervalent species and influences the reactivity and ultimate structure of the resulting materials. soci.org These characteristics are harnessed in the creation of silicones, silanes, and other organosilicon polymers that find widespread use in commercial products such as adhesives, sealants, and coatings. wikipedia.orgencyclopedia.pub

Significance of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials represent a class of materials that integrate both organic and inorganic components at the molecular or nanometer scale. numberanalytics.commdpi.com This intimate blending results in materials that often exhibit synergistic properties, combining the advantages of both constituent types. mdpi.com For instance, the inorganic component can provide rigidity, thermal stability, and a defined structural framework, while the organic component can introduce flexibility, functionality, and processability. mdpi.com

These materials are broadly classified into two categories based on the nature of the interaction between the organic and inorganic phases. numberanalytics.com Class I hybrids are characterized by weak interactions, such as van der Waals forces or hydrogen bonds. numberanalytics.com In contrast, Class II hybrids, which are the focus of this discussion, feature strong covalent bonds between the organic and inorganic moieties. numberanalytics.com This covalent linkage minimizes phase separation and leads to more robust and integrated materials with novel properties. mdpi.com The ability to tailor these properties by carefully selecting the organic and inorganic precursors has led to their application in diverse fields, including optics, electronics, catalysis, and separation science. numberanalytics.comrsc.org

Role of Silane (B1218182) Coupling Agents in Interface Enhancement

Silane coupling agents are a critical subclass of organosilicon compounds that act as molecular bridges at the interface between inorganic and organic materials. youtube.comiotasilane.com Their general structure, Y-(CH₂)n-SiX₃, features two distinct types of reactive groups. iotasilane.com The 'Y' group is an organofunctional group (e.g., amino, epoxy, vinyl) that is compatible with and can react with an organic polymer matrix. iotasilane.com The 'X' group represents a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy, which can react with hydroxyl groups on the surface of inorganic materials such as glass, silica (B1680970), or metal oxides to form stable Si-O bonds. iotasilane.com

This dual reactivity allows silane coupling agents to form strong, durable bonds at the interface, improving adhesion and compatibility between otherwise dissimilar materials. youtube.comecopowerchem.com This enhancement is crucial in a variety of applications, including:

Reinforced Composites: Improving the bond between glass fibers or mineral fillers and a polymer matrix, leading to enhanced mechanical properties like strength and modulus. ecopowerchem.comspecialchem.com

Adhesives and Sealants: Promoting adhesion to inorganic substrates, thereby improving bond strength and durability, particularly in the presence of moisture. ecopowerchem.comiotasilica.com

Coatings: Enhancing the adhesion of paints and coatings to metal and mineral surfaces, which improves weather and corrosion resistance. iotasilane.com

By modifying the interface, silane coupling agents effectively transfer stress from the rigid inorganic component to the more flexible organic matrix, resulting in a composite material with superior performance characteristics. iotasilane.com

Historical Context and Evolution of Bridged Polysilsesquioxanes

Bridged polysilsesquioxanes are a specific type of Class II hybrid material with the general formula (R'O)₃Si-R-Si(OR')₃, where R is an organic bridging group. The concept of such materials has been known since the 1940s. researchgate.net However, significant advancements in their synthesis and application occurred much later. A pivotal moment in the evolution of these materials was the development of periodic mesoporous organosilicas (PMOs) in 1999. researchgate.net This innovation, which utilized surfactant templates to direct the polycondensation of bridged organosilane precursors, allowed for the creation of materials with highly ordered, porous structures. researchgate.netrsc.org

Early research into bridged polysilsesquioxanes focused on understanding the sol-gel process, which involves the hydrolysis and condensation of the precursor molecules. srce.hr Researchers like Shea and Loy made significant contributions by exploring a variety of organic bridging groups and investigating how their structure influences the properties of the final material, particularly porosity. acs.orguci.edu The ability to engineer pore size and surface area by carefully selecting the bridging group has been a major focus of research. acs.org More recently, the field has shifted towards incorporating specific functionalities into the organic bridge to create materials with tailored catalytic, optical, or electronic properties. acs.org

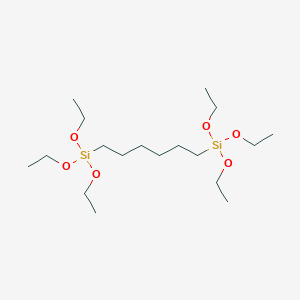

Introduction to 1,6-Bis(triethoxysilyl)hexane (BESH) as a Precursor

This compound, often abbreviated as BESH, is a key precursor in the synthesis of bridged polysilsesquioxanes. researchgate.net It consists of a flexible hexane (B92381) chain (a six-carbon alkyl chain) that acts as the organic bridge, flanked on both ends by triethoxysilyl groups. These triethoxysilyl groups are the inorganic cross-linking moieties.

The structure of BESH makes it an ideal building block for creating hybrid materials. The flexible hexane bridge can impart a degree of pliability to the resulting polysilsesquioxane network. The triethoxysilyl groups readily undergo hydrolysis and condensation reactions in the sol-gel process to form a robust and cross-linked siloxane (Si-O-Si) network. researchgate.net The use of BESH and similar α,ω-bis(triethoxysilyl)alkanes allows for the formation of both cyclic disilsesquioxanes through intramolecular condensation and extended polymer networks. uci.edu

Materials derived from BESH are often hydrophobic and can be synthesized to have high surface areas and mesoporous structures. researchgate.net The specific properties of the final material, such as porosity, can be controlled by the conditions of the sol-gel synthesis, including the pH of the reaction mixture. researchgate.net For instance, basic conditions tend to favor the formation of mesoporous materials from BESH, while acidic conditions often lead to nonporous gels. researchgate.net BESH has been used in the co-condensation with other organosilanes to create functionalized materials with tailored properties for a range of applications. nih.govcapes.gov.brresearchgate.net

Structure

2D Structure

特性

IUPAC Name |

triethoxy(6-triethoxysilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYWFNLVRORSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543321 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-16-9 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(triethoxysilyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Bis Triethoxysilyl Hexane

Hydrosilylation Reactions

Hydrosilylation stands as a prominent and commercially significant method for creating organosilicon compounds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.orgnii.ac.jp This process is typically catalyzed and is a cornerstone in the production of various silane (B1218182) coupling agents and silicone materials. nii.ac.jp

Mechanism of Hydrosilylation in Alkoxysilane Synthesis

The most widely accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org This process is initiated by the oxidative addition of the Si-H bond to a low-valent metal catalyst, typically a platinum complex. libretexts.org The alkene substrate then coordinates to the metal center. Following coordination, the alkene inserts into the metal-hydride bond. The final step involves reductive elimination of the resulting alkylsilyl group from the metal complex, which regenerates the catalyst and yields the final alkylsilane product. libretexts.org

An alternative pathway, known as the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silicon bond, followed by reductive elimination. wikipedia.org The specific mechanism that predominates can be influenced by the choice of catalyst, substrate, and reaction conditions.

Reactants and Conditions for 1,5-Hexadiene (B165246) Hydrosilylation with Triethoxysilane (B36694)

The synthesis of 1,6-bis(triethoxysilyl)hexane via hydrosilylation involves the reaction of 1,5-hexadiene with triethoxysilane. In a typical procedure, 1,5-hexadiene is reacted with a stoichiometric amount of triethoxysilane in the presence of a platinum catalyst. tandfonline.com The reaction is often carried out at room temperature or with gentle heating to control the exothermic nature of the reaction. tandfonline.comgoogle.comjustia.com The reaction progress can be monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of isomers and the yield of the desired product. tandfonline.com

| Reactant/Condition | Detail |

| Alkene | 1,5-Hexadiene |

| Silane | Triethoxysilane |

| Catalyst | Chloroplatinic Acid |

| Temperature | Room temperature to elevated temperatures (e.g., up to 120°C) tandfonline.comgoogle.comjustia.com |

| Monitoring | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) tandfonline.com |

Role of Catalysts in Hydrosilylation (e.g., Chloroplatinic Acid)

Platinum-based catalysts are highly effective for hydrosilylation reactions. youtube.com Chloroplatinic acid (H₂PtCl₆), often referred to as Speier's catalyst, is a commonly used and highly active homogeneous catalyst for this purpose. rsc.orgacs.org It facilitates the reaction at low concentrations, often in the parts-per-million (ppm) range. google.com The catalyst is typically introduced as a solution, for instance, in an alcohol like 2-propanol. tandfonline.com The platinum center of the catalyst is crucial for activating the Si-H bond of the triethoxysilane, enabling its addition across the double bonds of the 1,5-hexadiene. researchgate.net While highly efficient, the use of platinum catalysts can sometimes lead to the formation of byproducts due to isomerization of the double bond. tandfonline.com

Purification Techniques for the Monomer

Following the hydrosilylation reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, catalyst residues, and potentially some isomeric byproducts. tandfonline.com Purification is essential to obtain the monomer in high purity.

A common method for purification is fractional distillation under reduced pressure. znaturforsch.com This technique separates compounds based on their different boiling points. The lower boiling point starting materials and any volatile byproducts are removed first, followed by the collection of the pure this compound fraction.

Another purification step involves the removal of the platinum catalyst. This can be achieved by treating the reaction mixture with adsorbents or by filtration techniques. After purification, the final product is typically a colorless liquid.

Alternative Synthetic Routes

While hydrosilylation is a dominant method, alternative synthetic strategies exist for the preparation of this compound.

Grignard Reagent Method in Tetrahydrofuran (B95107) (THF) with Tetraethoxysilane (TEOS)

An alternative approach involves the use of Grignard reagents. This method relies on the formation of a di-Grignard reagent from 1,6-dihalohexane (e.g., 1,6-dibromohexane). The di-Grignard reagent, 1,6-bis(magnesium bromide)hexane, is then reacted with tetraethoxysilane (TEOS).

The reaction is typically carried out in an ether solvent, with tetrahydrofuran (THF) being a common choice due to its higher boiling point compared to diethyl ether, which can allow for reactions to be conducted at more elevated temperatures. gelest.com In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of TEOS, displacing the ethoxy groups. Two equivalents of the Grignard reagent are required to react with two molecules of TEOS to form the desired this compound.

Comparison of Synthetic Yields and Purity from Different Methods

The efficiency and purity of this compound are critically dependent on the chosen synthetic route and the specific reaction conditions employed. The two principal methods, hydrosilylation and Grignard reaction, offer different advantages and challenges in terms of yield and the purity of the final product.

The dominant industrial and laboratory-scale synthesis of this compound is the hydrosilylation of 1,5-hexadiene with triethoxysilane . This reaction involves the addition of the Si-H bond of triethoxysilane across the carbon-carbon double bonds of 1,5-hexadiene. The reaction is typically catalyzed by platinum-based complexes, with Karstedt's catalyst and Speier's catalyst being prominent examples.

The hydrosilylation reaction is known for its high yields, often exceeding 90%. The purity of the resulting this compound is also generally high, with commercial grades typically offering purities of greater than 96% or 97%. tcichemicals.com The reaction is highly regioselective, favoring the formation of the terminal silylated product. However, the potential for side reactions, such as isomerization of the hexene backbone, exists and can lead to the formation of impurities. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side products and maximizing the yield of the desired linear bis-silylated hexane (B92381).

An alternative, more classical approach to forming carbon-silicon bonds is through the Grignard reaction . In the context of synthesizing this compound, this would theoretically involve the reaction of a di-Grignard reagent derived from a 1,6-dihalohexane (e.g., 1,6-dibromohexane) with a silicon electrophile, such as tetraethoxysilane (TEOS).

While the Grignard reaction is a versatile and powerful tool in organometallic chemistry, its application for the synthesis of this compound is not as widely documented in scientific literature compared to the hydrosilylation method. Detailed comparative data on yields and purity for this specific compound via the Grignard route are scarce. Generally, Grignard reactions can be sensitive to reaction conditions, and the formation of byproducts can be more prevalent, potentially leading to lower yields and more complex purification procedures compared to the more direct hydrosilylation pathway.

| Synthetic Method | Reactants | Catalyst/Reagent | Typical Yield | Typical Purity |

| Hydrosilylation | 1,5-Hexadiene, Triethoxysilane | Platinum-based catalysts (e.g., Karstedt's catalyst) | > 90% | > 96% tcichemicals.com |

| Grignard Reaction | 1,6-Dihalohexane, Magnesium, Tetraethoxysilane | Grignard Reagent | Data not readily available | Data not readily available |

Polymerization Mechanisms and Sol Gel Processing of 1,6 Bis Triethoxysilyl Hexane

The Chemistry of Network Formation: Hydrolysis and Condensation

The sol-gel polymerization of 1,6-bis(triethoxysilyl)hexane is a multi-step process initiated by the hydrolysis of its six ethoxide groups. osti.gov This is followed by a series of condensation reactions that lead to the formation of a three-dimensional siloxane network.

The Birth of Reactivity: Formation of Silanol (B1196071) Intermediates

The initial and crucial step in the sol-gel process is the hydrolysis of the triethoxysilyl groups. In the presence of water, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming silanol intermediates. osti.govscispace.com This reaction is typically catalyzed by either an acid or a base. Each molecule of this compound can undergo up to six hydrolysis reactions, leading to a variety of partially and fully hydrolyzed species in the reaction mixture. The presence of these reactive silanol groups is fundamental for the subsequent polymerization process.

Building the Backbone: Formation of Siloxane Linkages and Network Polymers

Following hydrolysis, the newly formed silanol groups undergo condensation reactions. scispace.com This process can occur in two ways: alcohol-producing condensation, where a silanol group reacts with an unhydrolyzed ethoxy group, or water-producing condensation, where two silanol groups react. Both pathways result in the formation of stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer network. osti.gov As condensation continues, a highly crosslinked, three-dimensional network of alkylene-bridged polysilsesquioxanes is formed, eventually leading to the formation of a gel. osti.gov

Controlling the Outcome: Sol-Gel Polymerization Kinetics and Control

The kinetics of the sol-gel process and the morphology of the final material can be precisely controlled by manipulating the reaction conditions. The choice of catalyst—acid or base—is a primary determinant of the gelation time and the structural properties of the resulting xerogel. scispace.comarizona.eduresearchgate.netresearchgate.netnih.gov

The Catalyst's Role: Shaping Gelation and Morphology

The catalyst influences the relative rates of the hydrolysis and condensation reactions, which in turn dictates the structure of the growing polymer network. researchgate.net This has a profound impact on the final material's properties, including its porosity and surface area.

Under acidic conditions, the hydrolysis reaction is relatively fast, while the condensation reaction is slower. scispace.comarizona.eduresearchgate.netnih.gov This leads to the formation of less-branched, more linear or randomly branched polymer chains. These chains can then entangle and crosslink to form a gel. A significant phenomenon observed under acidic catalysis is the propensity for intramolecular condensation, especially with shorter alkylene bridges, leading to the formation of cyclic disilsesquioxanes. osti.govarizona.edufigshare.com This cyclization can significantly delay the gelation time. arizona.edufigshare.com For instance, with a propylene-bridged precursor, gelation under acidic conditions can take over 4000 hours. osti.gov The resulting xerogels, obtained after drying the gel, are typically dense and non-porous or microporous, with relatively low surface areas. osti.gov

| Catalyst Condition | Precursor | Gelation Time | Resulting Structure | Porosity |

| Acidic (HCl) | 1,3-bis(triethoxysilyl)propane | > 4000 hours osti.gov | Dominantly intramolecular cyclization osti.govarizona.edu | Non-porous/Microporous osti.gov |

| Acidic (HCl) | 1,4-bis(triethoxysilyl)butane | > 4000 hours osti.gov | Dominantly intramolecular cyclization osti.govarizona.edu | Non-porous/Microporous osti.gov |

This table illustrates the effect of acid catalysis on the gelation of similar bis(triethoxysilyl)alkanes, highlighting the slow gelation times due to intramolecular reactions.

In contrast, base-catalyzed sol-gel polymerization favors a rapid condensation of highly branched clusters. scispace.comarizona.eduresearchgate.netnih.gov Under these conditions, the condensation reaction is faster than the hydrolysis reaction. This leads to the formation of more highly branched, particle-like structures that link together to form a gel. The gelation times are significantly shorter compared to acid-catalyzed systems; for example, with a propylene (B89431) or butylene bridge, gels form within a few hours under basic conditions. osti.gov The resulting xerogels are typically macroporous, with a structure composed of interconnected particles, leading to higher surface areas and larger pore diameters compared to their acid-catalyzed counterparts. osti.gov For instance, xerogels prepared from cyclic monomers under basic conditions exhibited larger mean pore diameters (4.2-5.1 nm) compared to those prepared under acidic conditions (2.5-2.8 nm). osti.gov

| Catalyst Condition | Precursor | Gelation Time | Resulting Structure | Mean Pore Diameter | Surface Area |

| Basic (NaOH) | Cyclic disilsesquioxane (from propylene-bridged precursor) | < 2 hours osti.gov | Acyclic polysilsesquioxanes osti.gov | 4.2 nm osti.gov | High |

| Basic (NaOH) | Cyclic disilsesquioxane (from butylene-bridged precursor) | < 2 hours osti.gov | Acyclic polysilsesquioxanes osti.gov | 5.1 nm osti.gov | High |

This table showcases the rapid gelation and resulting porous nature of materials synthesized under base-catalyzed conditions from cyclic precursors.

Influence of Monomer Concentration on Gelation Rates and Porosity

The concentration of the this compound monomer plays a pivotal role in determining the gelation time and the porosity of the final xerogel. osti.gov Studies have shown that under both acidic and basic conditions, increasing the monomer concentration generally leads to a significant decrease in gelation time. osti.gov

Under acidic conditions (e.g., using HCl as a catalyst), the increase in monomer concentration from 0.2 M to 1.2 M can reduce the gelation time from months to mere seconds. osti.gov This acceleration is often accompanied by an increasingly exothermic reaction. In contrast, base-catalyzed (e.g., using NaOH) gelation exhibits a more stable and less dramatic, though still significant, decrease in gelation time with increasing monomer concentration. osti.gov

The porosity of the resulting xerogels is also heavily influenced by monomer concentration. For base-catalyzed polymerizations, xerogels tend to be porous, and this porosity can be maintained across a range of monomer concentrations. osti.gov However, under acidic catalysis, the resulting xerogels are often non-porous. osti.gov This difference is attributed to the collapse of the porous structure during the drying process in acid-catalyzed systems, especially with longer bridging groups like hexylene. osti.gov

Table 1: Gelation Rates of this compound at Various Concentrations

| Monomer Concentration (M) | Catalyst | Gelation Time |

|---|---|---|

| 0.2 | Acid (HCl) | 5 months |

| 0.4 | Acid (HCl) | 24 hours |

| 0.6 | Acid (HCl) | 20 minutes |

| 0.8 | Acid (HCl) | 1 minute |

| 1.2 | Acid (HCl) | <1 minute |

| 0.2 | Base (NaOH) | 62 minutes |

| 0.4 | Base (NaOH) | 38 minutes |

| 0.6 | Base (NaOH) | 38 minutes |

| 0.8 | Base (NaOH) | 26 minutes |

| 1.2 | Base (NaOH) | 3 minutes |

Data sourced from a study on hexylene-bridged polysilsesquioxanes. osti.gov

Impact of Solvent Type on Sol-Gel Process and Resulting Xerogels

The choice of solvent is a critical parameter in the sol-gel processing of this compound, affecting reaction kinetics, gel structure, and the properties of the final xerogel. Different solvents can influence the hydrolysis and condensation rates, the solubility of the monomer and intermediates, and the capillary pressure during drying, which in turn dictates the final porosity. researchgate.net

Commonly used solvents in the sol-gel polymerization of alkoxysilanes include alcohols like ethanol (B145695) and methanol, as well as tetrahydrofuran (B95107) (THF), dichloromethane, and acetonitrile. researchgate.netbiosynth.com

Ethanol: Often used as a solvent, it is also a byproduct of the hydrolysis of triethoxysilanes. osti.gov Its viscosity and vapor pressure can influence reaction rates and gelation times. researchgate.net

Methanol: In some cases, methanol-rich solutions have been found to be less effective in achieving complete hydrolysis compared to water-rich solutions. researchgate.net

Tetrahydrofuran (THF): Has been used in the synthesis of polymers from this compound, particularly in the presence of acidic catalysts. biosynth.com

Dichloromethane and Acetonitrile: The properties of these solvents, such as their polarity and ability to form hydrogen bonds, can significantly alter the sol-gel process.

The solvent's role extends to the drying stage, where the surface tension of the solvent within the pores of the gel creates capillary forces. researchgate.net Solvents with high surface tension can lead to greater stress and potentially cause the collapse of the porous structure, resulting in a non-porous xerogel. researchgate.net The vapor pressure of the solvent also affects the rate of evaporation and the extent of shrinkage during drying. researchgate.net

Role of Water Equivalents in Hydrolysis and Condensation

The amount of water, often expressed as the molar ratio of water to the silane (B1218182) precursor (R-value), is a crucial factor in the sol-gel process. Water is essential for the hydrolysis of the triethoxysilyl groups on the this compound monomer, converting them into reactive silanol (Si-OH) groups. researchgate.netwikipedia.org

Si(OR)₄ + H₂O → HO-Si(OR)₃ + R-OH wikipedia.org

These silanol groups then undergo condensation reactions with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges, which constitute the backbone of the polysilsesquioxane network. researchgate.net

The rate and extent of hydrolysis are directly dependent on the availability of water. researchgate.net Insufficient water can lead to incomplete hydrolysis, resulting in a less cross-linked and potentially weaker network. Conversely, an excess of water can promote rapid hydrolysis and condensation, potentially leading to the formation of discrete particles rather than a continuous gel network. researchgate.net Studies on similar bis-silane precursors have shown that water-rich solutions lead to a more complete hydrolysis over time. researchgate.net The pH of the aqueous solution also plays a significant role in catalyzing both the hydrolysis and condensation reactions. osti.govresearchgate.net For the sol-gel polymerization of this compound, six equivalents of water are typically used. osti.gov

Formation of Polysilsesquioxane Networks

The polymerization of this compound leads to the formation of a specific type of polysilsesquioxane, a class of hybrid organic-inorganic polymers with the empirical formula (RSiO₁.₅)ₙ.

Hexylene-Bridged Polysilsesquioxanes (HBPMS)

When this compound is used as the monomer, the resulting polymer is a hexylene-bridged polysilsesquioxane (HBPMS). osti.gov In these materials, the silicon-oxygen network is interconnected by flexible hexylene (- (CH₂)₆ -) chains. osti.govsikemia.com These organic bridges impart a degree of hydrophobicity and flexibility to the otherwise rigid inorganic siloxane framework. sikemia.com

The properties of HBPMS, particularly their porosity, are highly dependent on the conditions of the sol-gel polymerization. osti.gov For instance, HBPMS prepared under basic conditions tend to be highly porous materials, whereas those synthesized under acidic conditions are typically non-porous xerogels. osti.gov This is a key characteristic that distinguishes them from polysilsesquioxanes with shorter alkylene bridges, where porosity can be achieved under both acidic and basic conditions. osti.gov The formation of these materials can be influenced by intramolecular cyclization reactions, which can affect gel times and the final structure of the polymer network. acs.orgarizona.edu

Crosslinking Density and Network Formation

The crosslinking density of the polysilsesquioxane network is a measure of the number of siloxane bonds per silicon atom. It is a critical parameter that determines the mechanical and thermal properties of the resulting material. The degree of condensation, which reflects the extent of the crosslinking, can be quantified using techniques like 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. osti.gov

The 29Si NMR spectrum of these materials typically shows distinct peaks corresponding to silicon atoms with one (T¹), two (T²), and three (T³) siloxane linkages. osti.gov By deconvoluting and integrating these peaks, the degree of condensation can be calculated. osti.gov

A higher degree of condensation leads to a more rigid and densely cross-linked network. The reaction conditions, including the type of catalyst, monomer concentration, and the amount of water, all influence the final crosslinking density. osti.govosti.gov The nature of the organic bridging group, in this case, the hexylene chain, can also affect the regularity and density of the polymer network. researchgate.net The formation of a highly cross-linked, insoluble gel is often the desired outcome for applications such as catalyst supports and separation media. osti.gov

Advanced Characterization Techniques for Materials Derived from 1,6 Bis Triethoxysilyl Hexane

Morphological Analysis

Morphological analysis is crucial for understanding the macroscopic and microscopic structure of materials derived from 1,6-bis(triethoxysilyl)hexane. Techniques like Scanning and Transmission Electron Microscopy reveal the physical form and arrangement of the polysilsesquioxane network.

Scanning Electron Microscopy (SEM) for Xerogel Structure

Scanning Electron Microscopy (SEM) is a fundamental technique for investigating the surface topography and morphology of xerogels. Xerogels are solid materials formed by drying a gel with unhindered shrinkage, often resulting in a porous structure. mdpi.com In the context of materials derived from this compound, SEM analysis reveals that the final structure is often composed of densely packed, spherical nanoparticles. researchgate.net The size of these primary particles can range from 40 to 100 nm. researchgate.net

Transmission Electron Microscopy (TEM) for Mesostructure Elucidation

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to elucidate the internal mesostructure of the material. For bridged polysilsesquioxanes, particularly those synthesized using a templating approach, TEM can confirm the presence of ordered porous networks.

Spectroscopic Investigations

Spectroscopic techniques probe the chemical structure and bonding within the material at a molecular level. Solid-state NMR and FTIR spectroscopy are indispensable for confirming the incorporation of the hexane (B92381) bridge, determining the degree of condensation of the siloxane network, and identifying functional groups.

Solid-State 13C Cross Polarization Magic Angle Spinning (CP MAS) NMR Spectroscopy

Solid-state 13C Cross Polarization Magic Angle Spinning (CP MAS) NMR spectroscopy is a powerful tool for analyzing the organic components within the hybrid inorganic-organic material. It provides detailed information about the local carbon environments. For materials derived from this compound, 13C CP/MAS NMR can confirm the integrity of the bridging hexane group after the sol-gel process and subsequent curing.

The spectra would feature distinct signals corresponding to the different carbon atoms in the polymer structure. The carbons of the central hexane chain are distinguishable from the carbons of the ethoxy groups that may remain if hydrolysis and condensation are incomplete. researchgate.netmdpi.com By assigning these peaks, one can verify the structure of the hybrid material.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| -Si-CH₂- | ~9-15 | Carbon directly bonded to silicon. |

| -Si-CH₂-CH₂- | ~22-25 | Aliphatic carbons in the hexane bridge. |

| -CH₂-CH₂-CH₂- | ~30-35 | Central carbons of the hexane bridge. |

| Residual -O-CH₂-CH₃ | ~58-60 | Methylene carbon of unreacted ethoxy groups. |

| Residual -O-CH₂-CH₃ | ~17-19 | Methyl carbon of unreacted ethoxy groups. |

Solid-State 29Si Cross Polarization Magic Angle Spinning (CP MAS) NMR Spectroscopy

Solid-state 29Si CP/MAS NMR is arguably the most critical technique for characterizing the inorganic part of polysilsesquioxane networks. It provides quantitative information about the degree of condensation of the silicon-oxygen backbone. researchgate.net The silicon atoms in bridged silsesquioxanes are typically denoted by "T" to indicate three bonds to oxygen and one to carbon. The superscript on the T (T¹, T², T³) indicates the number of bridging Si-O-Si bonds. nih.govresearchgate.net

T¹ species (R-Si(OSi)(OR)₂): Silicon atom bonded to one other silicon atom through an oxygen bridge.

T² species (R-Si(OSi)₂(OR)): Silicon atom bonded to two other silicon atoms via oxygen bridges.

T³ species (R-Si(OSi)₃): Fully condensed silicon atom, bonded to three other silicon atoms.

The relative abundance of T¹, T², and T³ species, determined from the integrated intensities of their corresponding peaks, reveals the extent of cross-linking in the material. nih.gov A higher proportion of T³ species indicates a more condensed and rigid network. nih.gov This technique is sensitive enough to follow the progression of hydrolysis and condensation reactions over time. researchgate.netucsb.edu

| Silicon Species | Notation | Typical Chemical Shift (ppm) |

|---|---|---|

| RSi(OH)₂(OEt) | T⁰ | -48 to -52 |

| RSi(OSi)(OEt)₂ | T¹ | -55 to -60 |

| RSi(OSi)₂(OEt) | T² | -64 to -68 |

| RSi(OSi)₃ | T³ | -69 to -73 |

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Analysis and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is used to identify chemical bonds and functional groups present in the material. For polysilsesquioxanes derived from this compound, FTIR spectra provide key evidence of the formation of the siloxane (Si-O-Si) network and the incorporation of the organic bridge.

The most prominent feature in the FTIR spectra of these materials is the strong, broad absorption band associated with the asymmetric stretching of Si-O-Si bonds, which typically appears between 1000 and 1200 cm⁻¹. researchgate.net Theoretical and experimental studies have shown that this band often splits into two components for bridged polysilsesquioxanes, one around 1050 cm⁻¹ and a higher frequency band around 1150 cm⁻¹. bohrium.comresearchgate.netcapes.gov.br The presence of these two distinct bands is often interpreted as an indication of an ordered, ladder-like or cage-like structure. researchgate.net Other important bands include C-H stretching vibrations from the hexane bridge (around 2850-2930 cm⁻¹) and Si-C bond vibrations (around 700-900 cm⁻¹). researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | O-H stretching (adsorbed water, Si-OH) |

| 2927 - 2930 | Asymmetric C-H stretching of -CH₂- in the hexane bridge. researchgate.net |

| 2853 - 2860 | Symmetric C-H stretching of -CH₂- in the hexane bridge. researchgate.net |

| ~1150 and ~1050 | Asymmetric Si-O-Si stretching, indicative of a structured network. bohrium.comresearchgate.net |

| ~900 | Si-OH stretching |

| 700 - 900 | Si-C stretching vibrations. researchgate.net |

Porosimetry and Surface Area Analysis

The porous nature of materials synthesized using this compound is a key determinant of their functionality, particularly in applications such as catalysis, separation, and adsorption. Detailed analysis of the pore structure is therefore essential.

Nitrogen and Carbon Dioxide Sorption Porosimetry

Nitrogen (N₂) and carbon dioxide (CO₂) sorption are powerful techniques for characterizing the porous structure of materials. N₂ adsorption at 77 K is a standard method for analyzing mesopores (2-50 nm) and, to some extent, micropores (<2 nm). wikipedia.orgsci-hub.ru The resulting isotherm provides information about the surface area and pore size distribution.

However, for materials with very narrow micropores, the diffusion of nitrogen at cryogenic temperatures can be limited. researchgate.net In such cases, CO₂ adsorption at higher temperatures, such as 273 K, is a complementary and often more suitable technique. researchgate.net The smaller kinetic diameter of CO₂ molecules and the higher analysis temperature allow for more effective probing of ultramicropores and narrow micropores. researchgate.net The combination of N₂ and CO₂ sorption data can, therefore, provide a more complete picture of the porosity across a wider range of pore sizes. researchgate.net For instance, in the study of organosilica materials, both N₂ and CO₂ adsorption have been utilized to investigate their porous textures. nih.gov

Brunauer–Emmett–Teller (BET) Specific Surface Area Determination

The Brunauer-Emmett-Teller (BET) theory is a widely accepted method for calculating the specific surface area of a material from gas sorption data, typically nitrogen. wikipedia.orgsci-hub.ru The BET method analyzes the multilayer adsorption of gas molecules on the solid surface and is applicable to nonporous, macroporous, and mesoporous materials. iitk.ac.inlucideon.com The specific surface area is a critical parameter as it directly relates to the material's capacity for surface-dependent processes.

For materials derived from this compound, the BET surface area can be tailored by controlling the synthesis conditions. For example, in the formation of aerogels incorporating a derivative, 1,6-bis(trimethoxysilyl)hexane (B1329931) (BTMSH), the surface area was observed to be influenced by the concentration of BTMSH. nasa.gov An increase in BTMSH content led to a slight decrease in the surface area of the resulting aerogels. nasa.gov

Table 1: BET Surface Area of Aerogels with Varying BTMSH Content

| BTMSH Content | Density (g/cc) | Porosity (%) | BET Surface Area (m²/g) |

| 45% | 0.157 | 88.27 | 202 |

| 67% | 0.190 | 85.17 | 166 |

Data sourced from research on di-isocyanate crosslinked aerogels incorporating 1,6-bis(trimethoxysilyl)hexane. nasa.gov

Pore Volume and Pore Size Distribution Analysis (e.g., Density Functional Theory (DFT) Methods)

DFT methods model the adsorption process at a molecular level, providing a more realistic description of the fluid behavior in pores of different shapes and sizes. rutgers.edu This allows for a more precise determination of the PSD from the experimental adsorption isotherm. rutgers.eduresearchgate.net The International Standard Organization (ISO) recommends using DFT for calculating pore size distribution. sci-hub.ru For organosilica materials, DFT analysis has been shown to provide more accurate pore size estimations compared to the BJH method, particularly for materials with ordered mesoporous structures. sci-hub.ru

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. sci-hub.runasa.gov For organosilica materials derived from precursors like 1,6-bis(triethoxysilyl)ethane (BTESE), TGA is crucial for identifying the temperature at which the organic bridging groups begin to decompose. rsc.orgresearchgate.net

For instance, conventional BTESE-derived organosilica membranes are typically fired at temperatures below 300 °C because the ethane (B1197151) linkers start to thermally decompose above this temperature. rsc.orgresearchgate.net However, studies have shown that firing at higher temperatures (550–700 °C) under a nitrogen atmosphere can enhance the thermal stability and oxidation resistance of these materials. rsc.org TGA of BTESE-derived powders treated at high temperatures under nitrogen showed increased residual weight, indicating improved thermal stability. rsc.org Similarly, TGA of hybrid xerogels prepared by co-condensation with tetraethoxysilane and 1,4-bis(triethoxysilyl)benzene (B1313312) revealed mass loss events corresponding to the removal of weakly anchored precursor molecules and the condensation of surface silanols. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. mdpi.comresearchgate.net

In the context of materials derived from this compound, DSC can provide insights into the material's phase behavior and the energy changes associated with structural transformations. For example, in the study of hybrid xerogels containing 1,4-bis(triethoxysilyl)benzene, DSC revealed an endothermic process between 140 and 240 °C, which was attributed to the removal of precursor molecules that were not strongly bonded within the xerogel network. nih.gov This information is valuable for understanding the material's structure and for optimizing post-synthesis processing steps.

Other Characterization Methods

Beyond routine analysis, a suite of advanced techniques provides deeper insights into the nuanced structural and chemical properties of materials synthesized from this compound.

Small Angle X-ray Diffraction (SAXRD) for Mesostructure Order

Small Angle X-ray Diffraction (SAXRD) is an indispensable tool for probing the long-range order and determining the mesostructural characteristics of materials, such as periodic mesoporous organosilicas (PMOs), which can be synthesized using this compound as a bridging silica (B1680970) precursor. nih.govrsc.orgrsc.org The resulting materials are expected to possess ordered, porous networks.

In a typical synthesis, the hydrolysis and co-condensation of this compound in the presence of a surfactant template, such as cetyltrimethylammonium bromide (CTAB), leads to the formation of these structured materials. nih.govnih.gov The SAXRD pattern of such a material would be expected to exhibit distinct diffraction peaks at low 2θ angles. For instance, a well-ordered hexagonal mesostructure, a common outcome for such syntheses, would typically show a strong (100) diffraction peak and, depending on the degree of order, weaker (110) and (200) peaks. nih.gov The position of the primary peak provides information about the unit cell dimension of the porous array, while the peak's sharpness and the presence of higher-order reflections are indicative of the degree of structural order and the quality of the mesopore arrangement. The study of related PMO systems has shown that factors such as the concentration of the precursor can influence the final mesostructure, with lower concentrations often leading to more ordered materials. nih.gov

Table 1: Expected SAXRD Peak Data for a Hexagonal Mesoporous Material Derived from this compound

| Miller Indices (hkl) | Expected 2θ Range (°) | d-spacing (Å) | Intensity |

| (100) | 1.5 - 2.5 | 35 - 59 | Strong |

| (110) | 2.5 - 4.0 | 22 - 35 | Weak to Medium |

| (200) | 3.0 - 5.0 | 18 - 29 | Weak |

Note: The exact 2θ values and d-spacings are dependent on the specific synthesis conditions.

Mass Spectrometry for Reaction Mechanism Intermediates

Mass spectrometry is a powerful technique for identifying the transient species and intermediates that form during the complex hydrolysis and condensation reactions of this compound. Electrospray ionization mass spectrometry (ESI-MS), in particular, is well-suited for the analysis of these reaction pathways in solution.

The initial stages of the reaction involve the hydrolysis of the triethoxysilyl groups to form silanol (B1196071) groups (-Si(OH)₃). These reactive silanols can then undergo condensation with other silanol or ethoxy groups to form siloxane bridges (-Si-O-Si-), leading to the formation of oligomeric and eventually polymeric structures. ESI-MS can detect these various species as they are formed.

During the analysis of the hydrolysis and condensation of similar trialkoxysilanes, various oligomeric silsesquioxane species have been identified. For this compound, one would expect to observe a series of peaks in the mass spectrum corresponding to the parent molecule, its various hydrolyzed forms, and early-stage condensation products. These would include dimers, trimers, and larger oligomers containing the intact hexane bridge. The mass-to-charge ratio (m/z) of these species would incrementally increase as the degree of oligomerization progresses.

Table 2: Predicted m/z Values for Potential Intermediates in the Hydrolysis and Condensation of this compound

| Species | Chemical Formula | Predicted m/z ([M+H]⁺) | Predicted m/z ([M+Na]⁺) |

| This compound | C₁₈H₄₂O₆Si₂ | 411.2592 | 433.2411 |

| Mono-hydrolyzed dimer | C₃₆H₈₂O₁₂Si₄ | ~800+ | ~800+ |

| Di-hydrolyzed dimer | C₃₆H₈₂O₁₃Si₄ | ~800+ | ~800+ |

Note: The exact m/z values for oligomeric species will vary depending on the extent of hydrolysis and condensation.

¹H NMR Spectroscopy for Compositional Verification

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for verifying the chemical composition of the this compound precursor and confirming the presence of the organic bridging group within the final material.

The ¹H NMR spectrum of pure this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethoxy groups would give rise to a quartet around 3.8 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). researchgate.net The protons of the hexane bridge would appear as a series of multiplets in the upfield region, typically between 0.6 and 1.5 ppm. hmdb.cadocbrown.inforesearchgate.net The integration of these signals would correspond to the ratio of protons in the molecule.

After incorporation into a solid material, techniques such as solid-state NMR would be employed. However, analysis of the precursor provides crucial quality control. The absence of impurity peaks and the correct integration ratios confirm the purity of the starting material, which is essential for the controlled synthesis of well-defined materials.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -Si-O-CH₂-CH₃ | ~ 3.8 | Quartet |

| -Si-O-CH₂-CH₃ | ~ 1.2 | Triplet |

| -Si-CH₂-(CH₂)₄- | ~ 0.6 | Multiplet |

| -Si-CH₂-CH₂-(CH₂)₂- | ~ 1.3 | Multiplet |

| -(CH₂)₂-CH₂-CH₂-(CH₂)₂- | ~ 1.4 | Multiplet |

Note: Chemical shifts are relative to TMS and can vary slightly depending on the solvent used.

Advanced Applications of 1,6 Bis Triethoxysilyl Hexane Derived Materials

Hybrid Organic-Inorganic Materials Fabrication

1,6-Bis(triethoxysilyl)hexane is a key precursor in the fabrication of a variety of hybrid organic-inorganic materials. Its unique structure, featuring a flexible hexane (B92381) bridge connecting two triethoxysilyl groups, allows for the creation of materials with tailored properties. These materials often exhibit a combination of the desirable characteristics of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, mechanical strength).

Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials where organic fragments are integral components of the mesoporous silica (B1680970) framework. rsc.orgnih.gov This is distinct from functionalized silica where organic groups are attached to the surface. The incorporation of organic groups directly into the silica walls allows for precise control over the material's properties. nih.gov

This compound is utilized as a precursor in the synthesis of PMOs. The hexane bridge in the molecule becomes a structural component of the pore walls, creating a hybrid framework. The synthesis typically involves the hydrolysis and co-condensation of the bis-silane precursor, often in the presence of a templating agent (surfactant) which directs the formation of the mesoporous structure. After the framework is formed, the template is removed, leaving behind a porous material with hexagonally arranged channels.

The use of this compound and its trimethoxy-analogue, 1,6-bis(trimethoxysilyl)hexane (B1329931), in PMO synthesis results in materials with unique characteristics. For instance, the flexible hexane chain can enhance the hydrothermal stability of the resulting PMO compared to those made with more rigid organic bridges. These hexane-bridged PMOs have shown potential in various applications, including chromatography and catalysis.

A study on hybrid silica aerogel membranes for CO2 capture utilized bis(trimethoxysilyl)hexane (BTMSH) combined with tetraethyl orthosilicate (B98303) (TEOS). The six-carbon chain of BTMSH effectively enlarged the pore size of the aerogels compared to those based solely on TEOS. researchgate.net

Key Properties of Hexane-Bridged PMOs:

| Property | Description |

| Pore Structure | Ordered mesoporous channels, often with hexagonal arrangement. |

| Framework | Hybrid organic-inorganic, with hexane groups integrated into the silica walls. |

| Surface Properties | Can be tailored from hydrophobic to hydrophilic depending on synthesis conditions and any post-synthesis modifications. |

| Stability | Generally exhibit good thermal and mechanical stability. |

Polysilalkylene Polymers and Silicone Elastomers as Crosslinkers

This compound serves as an effective crosslinking agent in the production of polysilalkylene polymers and silicone elastomers. sikemia.com Its bifunctional nature, with two reactive triethoxysilyl groups at either end of a flexible hexane spacer, allows it to connect polymer chains, forming a three-dimensional network. This crosslinking process is fundamental to achieving the desired mechanical properties in the final material, such as elasticity and strength.

In the context of silicone elastomers, the hydrolysis and condensation of the triethoxysilyl groups of this compound with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains leads to the formation of a crosslinked network. The length and flexibility of the hexane bridge can influence the crosslink density and, consequently, the physical properties of the elastomer, such as its modulus, tensile strength, and elongation at break. The use of this dipodal silane (B1218182) can result in polymers with lower shrinkage and higher flexibility. cfsilicones.com

Polymer/POSS Nanocomposites (Polyhedral Oligomeric Silsesquioxanes)

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silicon-oxygen core and organic substituents at the corners. nih.gov These nano-sized structures (typically 1-3 nm in diameter) can be incorporated into polymer matrices to create nanocomposites with enhanced properties. nih.govnih.gov The synthesis of POSS molecules often involves the hydrolytic condensation of trifunctional silanes. nih.govresearchgate.net

While direct synthesis of a POSS cage from this compound is not typical due to its difunctional nature at each silicon center, it can be used to create more complex, crosslinked POSS-based materials. For example, it can be co-polymerized with other POSS monomers or used to link pre-formed POSS cages together, creating a robust network structure. This approach allows for the creation of hybrid materials that combine the nanostructure of POSS with the properties imparted by the flexible hexane linker.

The incorporation of POSS into polymers can lead to significant improvements in:

Thermal Stability: The inorganic Si-O core of POSS enhances the high-temperature resistance of the polymer. mdpi.com

Mechanical Properties: Increased modulus, hardness, and scratch resistance are often observed.

Reduced Flammability: The silica component can act as a flame retardant.

Lower Dielectric Constant: This is beneficial for applications in microelectronics. mdpi.com

Research has shown that POSS can be functionalized with various groups to ensure compatibility with the host polymer matrix and to participate in polymerization reactions. mdpi.com For instance, POSS containing polymerizable groups can be copolymerized with conventional monomers to create nanocomposites with a uniform dispersion of the POSS nanoparticles. umass.edu

Hard Coating Compositions and Protective Layers

This compound is a valuable component in the formulation of hard, protective coatings. evonik.com These coatings are often prepared via the sol-gel process, where the hydrolysis and condensation of silane precursors form a durable inorganic-organic hybrid network on a substrate. mdpi.comnweurope.eu

The long, flexible hexane chain of this compound can impart a degree of flexibility to the otherwise rigid silica network, which can improve the coating's resistance to cracking and enhance its adhesion to the substrate. The dual triethoxysilyl groups ensure strong covalent bonding within the coating matrix and to the substrate surface (if it contains hydroxyl groups), leading to a durable and long-lasting protective layer. cfsilicones.com

These coatings can offer a range of benefits, including:

Scratch and Abrasion Resistance: The hard silica component provides excellent mechanical protection. evonik.com

Corrosion Resistance: The dense, crosslinked network acts as a barrier to corrosive agents. mdpi.com

Chemical Resistance: The coating can protect the underlying material from chemical attack. evonik.com

Hydrophobicity: The organic hexane component can contribute to a water-repellent surface. sikemia.com

Curable Organopolysiloxane Compositions for Adhesives

The flexibility of the hexane bridge can also be advantageous in adhesive formulations, allowing for some movement and stress dissipation at the bond line, which can improve the durability of the adhesive joint, particularly in applications subject to vibration or thermal cycling.

Adsorption and Separation Technologies

Materials derived from this compound are being explored for their potential in adsorption and separation technologies. The ability to create porous materials with tailored surface chemistry makes them suitable for selectively capturing specific molecules.

For example, PMOs synthesized using this compound can be used as stationary phases in chromatography. The organic hexane groups within the pores can interact with analyte molecules, providing a mechanism for separation based on hydrophobicity. The uniform pore size of PMOs also contributes to efficient separations.

Furthermore, the surface of these materials can be chemically modified to introduce specific functional groups, enhancing their selectivity for particular adsorbates. For instance, amine groups can be introduced to create adsorbents for CO2 capture. researchgate.net The porous structure and high surface area of these materials are key to their effectiveness in these applications. A study demonstrated that hybrid silica aerogel membranes based on bis(trimethoxysilyl)hexane (BTMSH) and tetraethyl orthosilicate (TEOS) could be used as a membrane contactor for CO2 absorption, with the BTMSH contributing to a larger pore size which reduces mass transfer resistance. researchgate.net

Catalysis and Supported Reagents

The use of this compound as a precursor allows for the development of highly structured mesoporous organosilicas (PMOs) that serve as robust platforms for catalysis. rsc.org The synthesis, which typically involves a surfactant-directed polycondensation process, creates materials with large surface areas, well-defined nanoporous structures, and a high degree of structural integrity. rsc.orgrsc.org

The key advantage of incorporating the hexane bridge into the silica framework is the creation of a hybrid material that combines the mechanical and thermal stability of silica with the functional versatility of organic chemistry. researchgate.net The organic bridges can be further functionalized, or they can act to modify the environment around active catalytic sites. The introduction of these organic groups can lead to novel photocatalytic and luminescent systems by facilitating energy and electron transfer between the framework and guest molecules or catalytic centers. rsc.org The resulting materials are promising for a new generation of solid-state catalysts. rsc.org

This compound is utilized for the surface modification of inorganic materials intended for use as catalyst supports. shinetsusilicones.com The two triethoxysilyl groups at either end of the molecule can anchor to the surface of materials like silica or zeolites, while the hexane chain alters the surface properties. This modification is particularly useful for imparting hydrophobicity to an otherwise hydrophilic support. sikemia.comrsc.org

Increasing the hydrophobicity of a catalyst layer can be crucial for enhancing its stability and performance, especially in aqueous reaction environments or in applications like fuel cells where water management is critical. rsc.orgresearchgate.net For instance, in heterogeneous catalysis involving immiscible aqueous and organic phases, modifying a zeolite catalyst with an organosilane can overcome interfacial mass transfer limitations. nih.gov Studies have shown that rendering a catalyst surface hydrophobic can significantly boost catalytic activity; for example, a modified HZSM-5 zeolite showed a nearly five-fold increase in conversion for cyclohexene (B86901) hydration compared to its unmodified counterpart (20.87% vs. 4.15%). nih.govresearchgate.net This modification helps create a more favorable microenvironment for the reaction, improving the interaction between the reactants and the active sites on the catalyst. nih.gov

| Catalyst System | Modification | Result | Reference Finding |

|---|---|---|---|

| HZSM-5 Zeolite | Grafting with (octyl)-trimethoxysilane | Increased hydrophobicity and catalytic activity | Cyclohexene conversion increased from 4.15% to 20.87% |

| Alkaline Polymer Electrolyte Fuel Cell (APEFC) | Incorporation of PTFE particles into catalyst layer | Enhanced structural stability and durability | Over 45% increase in electrochemical durability |

This table presents research findings on how hydrophobic modification impacts catalyst performance. Data adapted from studies on zeolite and fuel cell catalyst layers. researchgate.netnih.govresearchgate.net

Biomedical and Bio-Related Applications

Mesoporous silica nanoparticles (MSNs) synthesized using this compound are promising carriers for drug delivery systems. nih.gov The sol-gel synthesis process allows for the creation of nanoparticles with a high loading capacity, excellent biocompatibility, and surfaces that are easily functionalized. nih.govnih.gov The incorporation of the hexane bridge directly into the silica matrix results in a hybrid organosilica material with distinct advantages for delivering therapeutic agents.

One key benefit is the ability to modify the surface properties of the carrier. The presence of the organic hexane groups can render the silica matrix more hydrophobic, which is advantageous for loading and retaining poorly water-soluble (hydrophobic) drugs. nih.govnih.gov Leveraging MSNs allows for hydrophobic drugs to be loaded into the pores from non-aqueous solvents, facilitating their transport. nih.gov The properties of these drug delivery systems, such as pore size, particle size, and surface chemistry, can be precisely controlled during synthesis. This allows for fine-tuning of the drug load and its release kinetics. nih.gov For example, research on the drug carrier TUD-1, a mesoporous silica material, showed it could be loaded with up to 49.5 wt% of ibuprofen, a hydrophobic drug. researchgate.net The drug exists in an amorphous state within the mesopores, which can significantly enhance its dissolution rate compared to its crystalline form. researchgate.net

Silica-Immobilized Bioactive Compounds

The immobilization of bioactive compounds onto solid supports is a critical technology in fields such as biocatalysis, drug delivery, and affinity chromatography. Silica materials, due to their high surface area, tunable porosity, and chemical stability, are excellent candidates for this purpose. The use of this compound in the synthesis of these silica supports offers the advantage of incorporating a flexible, hydrophobic hexane linker into the silica matrix. This can enhance the loading and stability of certain bioactive molecules.

While direct studies on the use of this compound for immobilizing a wide range of specific bioactive compounds are emerging, the principles are well-established through research on similar functionalized mesoporous silica. For instance, the functionalization of silica with amine groups is a common strategy to create a surface that can readily bind to biomolecules.

Optical Biosensors with Immobilized Porphyrins

Optical biosensors are analytical devices that detect biological or chemical species by measuring changes in light properties. The immobilization of sensing molecules, such as porphyrins, onto a solid support is a key aspect of their design. Porphyrins are a class of intensely colored, fluorescent organic compounds that are particularly useful in optical sensing due to their rich photophysical properties, which can be modulated by the presence of an analyte.

The covalent immobilization of biomolecules like porphyrins onto silica-based substrates typically involves a multi-step process. nih.gov First, the silica surface is activated, often by creating hydroxyl groups. nih.gov This is followed by the application of a silane to introduce specific functional groups. nih.gov A crosslinker is then used to covalently attach the biomolecule to the functionalized surface. nih.gov

In this context, this compound can be employed in the sol-gel synthesis of the silica support itself. The resulting hybrid material can physically entrap the porphyrin molecules within its porous structure. The flexible hexane linker of the this compound can influence the local environment of the immobilized porphyrin, potentially enhancing its sensitivity and stability. The hydrophobic nature of the hexane bridge may also be advantageous for the detection of nonpolar analytes.

Surface Modification and Functionalization

The ability to tailor the surface properties of materials is crucial for a vast array of technological applications. This compound is a valuable agent for surface modification, enabling the creation of surfaces with specific functionalities, from hydrophobicity to reactive sites for further chemical transformations.

Hydrophobic Surface Treatments

This compound is utilized as a hydrophobic crosslinking agent. researchgate.net When applied to a surface, the triethoxysilyl groups hydrolyze and condense to form a durable polysilsesquioxane network that is covalently bonded to the substrate. The exposed hexane chains in this network create a nonpolar, water-repellent surface. This is analogous to the behavior of other alkyl silanes used for creating hydrophobic coatings. The resulting hydrophobic surfaces have applications in self-cleaning coatings, anti-fouling materials, and moisture barriers for electronics.

Amine Functionalization of Mesoporous Silica

Mesoporous silica materials with high surface areas are often functionalized with amine groups to introduce reactive sites for a variety of applications, including catalysis, CO2 capture, and as a platform for further functionalization. While direct amine functionalization of a this compound-derived material would require a multi-step synthesis, the principles can be understood from studies on similar bridged organosilica materials.

For instance, research on bridged amine-functionalized mesoporous organosilicas (BAFMOs) has been conducted using 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), a shorter-chain analogue of this compound, in combination with an amine-containing silane like bis[(3-trimethoxysilyl)propyl]amine (BTMSPA). nih.govspringernature.com In these syntheses, the ratio of the bridged silane to the amine-containing silane is varied to control the level of amine functionalization and the resulting material properties. nih.govspringernature.com

The following table summarizes the effect of increasing the amine-containing precursor (BTMSPA) on the properties of the resulting mesoporous organosilica, based on studies with BTESE, which provides a model for what could be expected with this compound.

| Property | Effect of Increasing Amine Precursor Content |

| Surface Area | Gradual decrease |

| Pore Volume | Gradual decrease |

| Amine Functionality | Increased presence of amine groups |

| Structural Order | Can be maintained up to a certain level of functionalization |

This data is based on trends observed in studies with 1,2-bis(triethoxysilyl)ethane and provides an illustrative model.

Strategies for Post-Synthesis Modifiable Porous Networks

A key advantage of using organosilanes like this compound in the creation of porous networks is the potential for post-synthesis modification. The organic bridging groups within the silica framework can be designed to be chemically accessible for further reactions after the initial porous structure is formed.

For example, if the hexane bridge were to contain a reactive group (e.g., a double bond), this could be modified in a post-synthesis step. More commonly, co-condensation of this compound with another organosilane containing a desired functional group (e.g., an amine, thiol, or vinyl group) allows for the creation of a porous network with built-in handles for subsequent chemical transformations. This approach provides a versatile platform for creating materials with tailored properties for specific applications.

Tailoring Chemical Barriers and Dense Membranes

Materials derived from bis(triethoxysilyl)alkanes have shown significant promise in the fabrication of high-performance gas separation membranes and chemical barriers. The ability to form dense, crosslinked networks with controlled pore sizes makes them suitable for separating small gas molecules.

Research on membranes derived from bis(triethoxysilyl)ethane (BTESE), a close relative of this compound, has demonstrated that their thermal and oxidative stability can be significantly enhanced by firing at high temperatures (550–700 °C). This treatment, surprisingly, does not completely destroy the organic linkers but leads to a carbon-rich silica structure with improved stability and gas selectivity.

The table below presents a comparison of the gas separation performance of BTESE-derived membranes fired at different temperatures, illustrating the potential for tuning membrane properties.

| Firing Temperature | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | H₂/CH₄ Selectivity | H₂/CF₄ Selectivity |

| 300 °C | ~10⁻⁶ | ~30 | ~200 |

| 550 °C (N₂ then air) | Not specified | ~100 | ~2000 |

| 700 °C | ~10⁻⁶ | ~100 | Not specified |

Data adapted from studies on bis(triethoxysilyl)ethane (BTESE)-derived membranes.

The use of this compound, with its longer and more flexible hexane bridge, could offer further opportunities to tailor the pore structure and transport properties of such membranes. The increased organic content may also influence the carbonization process at high temperatures, potentially leading to membranes with unique separation characteristics.

Electronic and Optical Materials

Materials derived from this compound are finding utility in the development of advanced electronic and optical components. The compound's bifunctional nature, with a flexible hexane linker and reactive triethoxysilyl groups at both ends, allows for the creation of crosslinked and hybrid materials with tailored properties. These properties are particularly advantageous in the fabrication of polymeric blended films for organic electronics, low dielectric constant films for semiconductors, photoactive materials, and nanocomposites.

Polymeric Blended Films for Organic Electronics

The use of organofunctional silanes as crosslinking agents in polymeric films is a key strategy for enhancing the performance and durability of organic electronic devices such as organic field-effect transistors (OFETs). While direct studies on this compound in this specific application are not extensively documented in publicly available research, the principles of its application can be understood from research on analogous compounds like 1,6-bis(trichlorosilyl)hexane. These silane-based crosslinking agents are instrumental in the synthesis of polymeric blended films that serve as dielectrics.

The crosslinking process, facilitated by the hydrolysis and condensation of the trialkoxysilyl groups, results in a robust three-dimensional network. This network structure imparts improved thermal and mechanical stability to the polymeric films. In the context of OFETs, the dielectric layer's integrity is crucial for reliable device operation. The flexible hexane bridge of this compound can impart a degree of elasticity to the resulting films, which is a desirable characteristic for the burgeoning field of flexible and stretchable electronics.

In one approach, a high-mobility diketopyrrolopyrrole polymer was crosslinked with siloxane oligomers, leading to stretchable films that could withstand strains of up to 150% and endure 500 strain-and-release cycles at 100% strain without the formation of nanocracks. elsevierpure.com OFETs fabricated from these crosslinked films maintained an average mobility exceeding 0.40 cm²/V·s after 500 cycles of 20% strain. elsevierpure.com While this study used different specific compounds, it highlights the potential of using flexible siloxane-based crosslinkers like this compound to create robust and flexible organic electronic devices.

The general mechanism involves the reaction of the silane's alkoxy groups with residual moisture to form active silanol (B1196071) groups. These silanols then condense with each other to form durable Si-O-Si (siloxane) bonds between polymer chains, providing excellent resistance to environmental factors. sinosil.com

Low Dielectric Constant Films for Semiconductor Devices

In the semiconductor industry, the drive towards smaller and faster integrated circuits has necessitated the use of materials with low dielectric constants (low-κ) to reduce signal delay and power consumption. researchgate.net Bridged silsesquioxanes, which can be formed from precursors like this compound, are a promising class of materials for these applications. acs.org The incorporation of organic bridging groups, such as the hexane chain in this case, into a silica-like network allows for the creation of materials with inherent microporosity. This porosity is a key factor in lowering the dielectric constant of the material. researchgate.net

For instance, studies on silsesquioxane-based materials have demonstrated the ability to achieve low dielectric constants. A study on polymethylsilsesquioxanes derived from a cyclic siloxane precursor reported a low dielectric constant of 2.74 and a high modulus of 5.4 GPa. researchgate.net Another approach using natural tannic acid functionalized with a silane and polymerized via a sol-gel method produced mesoporous nanoparticles with a dielectric constant as low as 2.69. rsc.org These examples, while not using this compound directly, illustrate the principle of using organosilanes to create porous, low-κ materials. The properties of such films are highly dependent on the precursor and the processing conditions.

Table 1: Dielectric Properties of Related Silsesquioxane-Based Materials

| Precursor/Material System | Dielectric Constant (κ) | Modulus (GPa) | Porosity Feature |

| Polymethylsilsesquioxane (cyclic precursor) researchgate.net | 2.74 | 5.4 | Inter-molecular space |

| Tannic Acid-Silane Nanoparticles (TA-NPs) rsc.org | 2.69 | Not Reported | Mesoporous (19-23 nm pores) |

| Bifunctional Epoxy Double-Decker Silsesquioxane/Polybenzoxazine mdpi.com | Decreased relative to pure polymer | Increased | Hollow cage structure |

This table presents data for related material systems to illustrate the potential properties of films derived from this compound.

Photoactive, Optical, and Opto-Electronic Materials

The development of hybrid organic-inorganic materials from bridged polysilsesquioxanes has opened avenues for creating materials with tailored optical and electronic properties. acs.org By incorporating photoactive or chromophoric units into the bridging group, it is possible to design materials for applications in photonics and optoelectronics. While specific research detailing the use of this compound for its inherent photoactive properties is scarce, it can be used as a non-photoactive, flexible crosslinker in conjunction with other photoactive precursors to form robust, functional materials.

For example, periodic mesoporous organosilicas (PMOs) are a class of materials synthesized from bridged silsesquioxane precursors. These materials possess ordered porous structures and have shown potential in applications such as light-harvesting devices. rsc.org The role of a precursor like this compound in such a system would be to provide structural integrity and control over the porosity and mechanical properties of the final material, while other precursors would impart the desired photoactive functionality.

The synthesis of hybrid xerogels through the co-condensation of tetraethoxysilane (TEOS) with various organosilanes has been shown to produce materials with tunable properties for applications such as coatings for optical fiber sensors. researchgate.net The incorporation of a flexible linker like the one in this compound could enhance the performance of such coatings by improving their mechanical resilience.

CdS Nanocomposites with Tunable Pore Sizes

The encapsulation of semiconductor quantum dots (QDs), such as cadmium sulfide (B99878) (CdS), within a silica matrix is a well-established method for creating stable and photoluminescent nanocomposites. researchgate.netresearchgate.netacs.org The silica shell protects the QDs from oxidation and aggregation, preserving their unique optical properties. Organosilane precursors are often employed in the sol-gel synthesis of these silica matrices.